(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie
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Overview
Description
FCE-22250 is a broad-spectrum antibiotic that is active against Mycobacterium species. It belongs to the rifamycin class of antibiotics, which are known for their potent antibacterial properties. FCE-22250 has shown excellent in vitro activity against various intracellular pathogens, making it a promising candidate for treating infections caused by these organisms .
Preparation Methods
The synthesis of FCE-22250 involves several steps:
Formation of N-methylene-tert-butylamine: The reaction of tert-butylamine with formaldehyde gives N-methylene-tert-butylamine.
Condensation with rifamycin SV: N-methylene-tert-butylamine is condensed with rifamycin SV by means of manganese dioxide in tetrahydrofuran, yielding 3-formylrifamycin SV.
Final treatment: The 3-formylrifamycin SV is then treated with hydrazine and piperidyl chloroformiminium chloride in tetrahydrofuran to produce FCE-22250.
Chemical Reactions Analysis
FCE-22250 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.
Substitution: FCE-22250 can undergo substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.
Common reagents used in these reactions include manganese dioxide, hydrazine, and piperidyl chloroformiminium chloride. The major products formed from these reactions are derivatives of rifamycin, which may have different antibacterial activities .
Scientific Research Applications
FCE-22250 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving rifamycin derivatives.
Medicine: It has potential clinical applications in treating infections caused by Mycobacterium species and other intracellular pathogens.
Mechanism of Action
FCE-22250 exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the beta subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of RNA from DNA. This inhibition of RNA synthesis ultimately leads to the death of the bacterial cell. The molecular targets of FCE-22250 are the bacterial RNA polymerase and the pathways involved in RNA synthesis .
Comparison with Similar Compounds
FCE-22250 is compared with other rifamycin derivatives, such as rifampicin and rifabutin. While all these compounds share a similar mechanism of action, FCE-22250 has shown superior in vitro activity against certain intracellular pathogens, such as Legionella and Chlamydia trachomatis . This makes FCE-22250 a unique and promising candidate for treating infections caused by these organisms.
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifalazil
- Rifamycin SV
Properties
Molecular Formula |
C44H58N4O12 |
---|---|
Molecular Weight |
834.9 g/mol |
IUPAC Name |
[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H58N4O12/c1-22-14-13-15-23(2)43(56)47-34-29(20-45-46-21-48-17-11-10-12-18-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-19-16-30(57-9)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h13-16,19-22,24-26,30,35-36,40,50-54H,10-12,17-18H2,1-9H3,(H,47,56)/b14-13+,19-16+,23-15-,45-20+,46-21+ |
InChI Key |
JEGGQYICWGMXOZ-GMPMKFSHSA-N |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C/N5CCCCC5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=CN5CCCCC5)C |
Origin of Product |
United States |
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